molecular formula C15H19BrN4O B2668605 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide CAS No. 2097908-54-6

2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide

Cat. No.: B2668605
CAS No.: 2097908-54-6
M. Wt: 351.248
InChI Key: OGFSHNWTLUVPCZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide is a synthetic organic compound that features a bromophenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions. The final step involves the acylation of the triazole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cycloaddition steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group and triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide
  • 2-(4-fluorophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide
  • 2-(4-methylphenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide

Uniqueness

The uniqueness of 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O/c1-11(2)14(10-20-8-7-17-19-20)18-15(21)9-12-3-5-13(16)6-4-12/h3-8,11,14H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFSHNWTLUVPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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